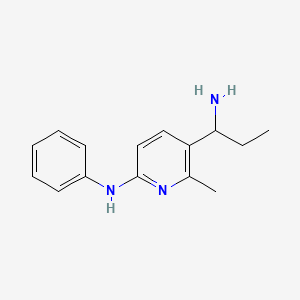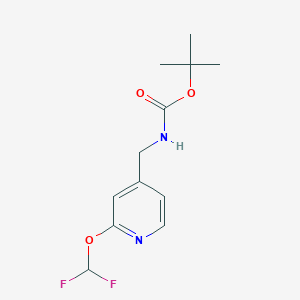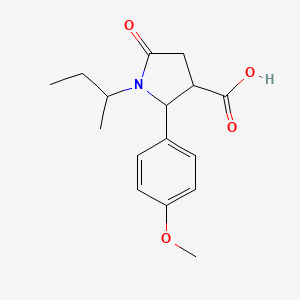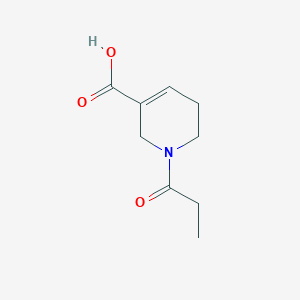
5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an aminopropyl group, a methyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminopropyl group through nucleophilic substitution. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the pyridine ring. Reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate conversion. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine include:
- 1-Aminopropyl-3-methylimidazolium chloride
- 1-Propyl-3-methylimidazolium chloride
- N-Phenylpyridin-2-amine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H19N3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
5-(1-aminopropyl)-6-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-3-14(16)13-9-10-15(17-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MCDUSBZHRQWGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(N=C(C=C1)NC2=CC=CC=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)



![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)


